molecular formula C19H15IN2O B12129261 3-(4-Iodophenyl)-1,1-diphenylurea

3-(4-Iodophenyl)-1,1-diphenylurea

Cat. No.: B12129261
M. Wt: 414.2 g/mol
InChI Key: IGPKGWCJSSXVNJ-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-1,1-diphenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an iodophenyl group attached to the urea moiety, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)-1,1-diphenylurea typically involves the reaction of 4-iodoaniline with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization techniques to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-1,1-diphenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Compounds where the iodine atom is replaced by other functional groups.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered oxidation states.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

3-(4-Iodophenyl)-1,1-diphenylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-1,1-diphenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylurea: A simpler analog with one phenyl group replaced by a hydrogen atom.

    3-(4-Bromophenyl)-1,1-diphenylurea: A similar compound where the iodine atom is replaced by a bromine atom.

    3-(4-Chlorophenyl)-1,1-diphenylurea: Another analog with a chlorine atom instead of iodine.

Uniqueness

3-(4-Iodophenyl)-1,1-diphenylurea is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C19H15IN2O

Molecular Weight

414.2 g/mol

IUPAC Name

3-(4-iodophenyl)-1,1-diphenylurea

InChI

InChI=1S/C19H15IN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23)

InChI Key

IGPKGWCJSSXVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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